molecular formula C9H9Br2F B13609133 4-Bromo-3-(3-bromopropyl)fluorobenzene

4-Bromo-3-(3-bromopropyl)fluorobenzene

Cat. No.: B13609133
M. Wt: 295.97 g/mol
InChI Key: LMJSXFNBZJSFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(3-bromopropyl)fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a bromopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(3-bromopropyl)fluorobenzene typically involves the bromination of a fluorobenzene derivative. One common method is the electrophilic aromatic substitution reaction, where a fluorobenzene compound is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(3-bromopropyl)fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, reflux conditions.

    Oxidation: Potassium permanganate in acidic or neutral medium, room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, under inert atmosphere.

Major Products Formed

    Substitution: Fluorobenzene derivatives with different substituents replacing the bromine atoms.

    Oxidation: Brominated and fluorinated benzoic acids.

    Reduction: Fluorobenzene derivatives with hydrogen replacing the bromine atoms.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(3-bromopropyl)fluorobenzene in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9Br2F

Molecular Weight

295.97 g/mol

IUPAC Name

1-bromo-2-(3-bromopropyl)-4-fluorobenzene

InChI

InChI=1S/C9H9Br2F/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2

InChI Key

LMJSXFNBZJSFTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.